(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate
Description
Historical Context and Development of Benzofuran-Chromene Hybrid Compounds
The integration of benzofuran and chromene frameworks emerged from efforts to enhance the bioactivity profiles of standalone heterocycles. Early synthetic routes relied on classical condensation reactions, but limitations in regioselectivity and yield prompted innovations such as ultrasonic-assisted synthesis. For instance, ultrasonic irradiation enabled the efficient preparation of 1H-benzo[f]chromene derivatives with improved antitumor potency. Concurrently, transition metal catalysts like rhodium and copper facilitated stereoselective annulations, as demonstrated in the synthesis of trifluoroethyl-substituted benzofurans.
A landmark development involved the diastereospecific cyclization of 3-bromoflavan derivatives to yield dihydrobenzofurochromenes, which exhibited inhibitory activity against SARS-CoV-2 3CLpro. These advances underscored the role of hybrid scaffolds in targeting diverse biological pathways. The compound (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate itself was synthesized via tert-butyl acetate intermediate formation, highlighting the strategic use of protective groups to achieve structural complexity.
Significance in Heterocyclic Medicinal Chemistry
Benzofuran-chromene hybrids occupy a critical niche in medicinal chemistry due to their dual functionality:
- Antitumor Activity : Derivatives such as 4b–d and 4w inhibited P-gp expression in MCF-7/ADR cells, reversing doxorubicin resistance by 4- to 8-fold. The methoxy group at the 9-position of the chromene ring enhanced cytotoxicity by promoting G1 phase cell cycle arrest.
- Antibacterial Potentiation : Benzo[h]chromenes like G6 reduced erythromycin’s minimum inhibitory concentration (MIC) by 8-fold in Gram-negative bacteria via AcrB efflux pump inhibition.
- Structural Versatility : The α,β-unsaturated ketone moiety in the target compound enables Michael addition reactions, facilitating covalent interactions with biological targets like cysteine proteases.
Classification within Privileged Scaffold Frameworks
Privileged scaffolds are defined by their ability to bind multiple receptor types while permitting modular derivatization. The benzofuran-chromene hybrid qualifies due to:
- Diverse Hydrogen-Bonding Sites : The lactone oxygen of chromene and the furan oxygen of benzofuran act as hydrogen bond acceptors, critical for target engagement.
- Planar Aromatic Systems : The conjugated π-system enables stacking interactions with tyrosine or tryptophan residues in enzyme active sites, as observed in SARS-CoV-2 3CLpro inhibition.
- Stereochemical Complexity : The Z-configuration of the exocyclic double bond in the target compound imposes rigidity, optimizing binding to hydrophobic pockets.
Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., methoxy) on the chromene ring enhance potency, while bulky substituents on the benzofuran moiety improve metabolic stability.
Relevance in Contemporary Drug Discovery Research
Recent applications of benzofuran-chromene hybrids include:
- Multidrug Resistance Reversal : Compounds like 4q and 4w suppressed P-gp-mediated efflux in MCF-7/ADR cells at IC50 values of 1.2–2.8 μM, comparable to verapamil.
- Antiviral Drug Development : Dihydrobenzofurochromenes inhibited SARS-CoV-2 3CLpro with Ki values <10 μM, validated through molecular docking studies.
- Antibiotic Adjuvants : Hybrids such as H6 and G11 abolished Nile Red efflux in Escherichia coli at 50 μM, restoring susceptibility to macrolides.
Ongoing research focuses on optimizing pharmacokinetic properties through prodrug strategies. For example, the acetate group in the target compound enhances solubility, enabling intravenous administration in preclinical models.
Properties
IUPAC Name |
[(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O5/c1-12-15(9-14-5-3-4-6-18(14)24-12)10-20-21(23)17-8-7-16(25-13(2)22)11-19(17)26-20/h3-12H,1-2H3/b20-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUONSUTGUMRNQ-JMIUGGIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Moiety: The chromene ring can be synthesized through the cyclization of suitable precursors under acidic or basic conditions.
Formation of the Benzofuran Ring: The benzofuran ring is often synthesized via the cyclization of phenol derivatives with suitable aldehydes or ketones.
Linking the Chromene and Benzofuran Rings: The two rings are linked through a methylene bridge, which can be achieved by reacting the chromene derivative with a benzofuran derivative in the presence of a suitable catalyst.
Acetylation: The final step involves the acetylation of the benzofuran ring to introduce the acetate group. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The acetate group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the acetate group.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Compounds with substituted functional groups.
Hydrolysis: Corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its structural features make it a suitable candidate for investigating interactions with biological macromolecules.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be exploited for the development of drugs for various diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous benzofuran derivatives, focusing on substituent effects, molecular properties, and inferred behaviors:
| Compound ID | Substituent Group | Molecular Formula | Molecular Weight (g/mol) | XLogP3<sup>a</sup> | Hydrogen Bond Acceptors | Key Structural Features |
|---|---|---|---|---|---|---|
| Target | 2-methyl-2H-chromen-3-yl | C₂₃H₁₈O₅ | ~386.4 | ~4.8 | 5 | Chromenyl group enhances rigidity; acetate improves solubility. |
| [1] | 3-fluorophenyl | C₁₈H₁₃FO₅ | 328.3 | N/A | 5 | Fluorine increases electronegativity, altering electronic distribution. |
| [4] | 3-methylthiophen-2-yl | C₂₃H₁₈O₅S | 406.5 | N/A | 5 | Thiophene introduces sulfur, potentially affecting redox activity. |
| [5] | 4-tert-butylphenyl | C₂₂H₂₂O₅ | 366.4 | 5.2 | 5 | tert-Butyl group increases lipophilicity (XLogP3 = 5.2). |
| [6] | 5-methylfuran-2-yl | C₂₃H₁₈O₆ | 390.4 | N/A | 6 | Furan oxygen enhances polarity; methyl group steric hindrance. |
| [7] | 2,5-dimethoxyphenyl | C₁₉H₁₈O₇S | 398.4 | N/A | 7 | Methoxy groups improve solubility but reduce membrane permeability. |
<sup>a</sup> XLogP3 values are calculated or inferred from analogous structures.
Key Observations:
Lipophilicity : The tert-butyl substituent in [5] yields the highest XLogP3 (5.2), suggesting greater membrane permeability but lower aqueous solubility. The target compound’s chromenyl group likely confers moderate lipophilicity (~4.8), balancing bioavailability .
Thiophene in [4] may participate in π-π stacking or redox reactions due to sulfur’s polarizability .
Solubility : The acetate group in the target compound and methoxy groups in [7] increase polarity, favoring aqueous solubility. However, bulky substituents (e.g., tert-butyl) counteract this effect .
Research Implications:
- Lumping Strategy: As noted in , compounds with similar scaffolds (e.g., benzofurans) may be grouped for computational or experimental studies due to shared physicochemical behaviors .
Biological Activity
The compound (2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C18H16O4
- Molecular Weight: 300.31 g/mol
This compound features a chromene core, which is known for its diverse biological activities, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromene derivatives, including the compound . For instance:
- In vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines. In a study involving MCF-7 breast cancer cells, it demonstrated an IC50 value of approximately 9.54 µM, indicating potent activity against this cell line .
- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. The compound may also affect multiple signaling pathways involved in cancer progression .
Antimicrobial Activity
The antimicrobial properties of chromene derivatives have been well-documented:
- Broad-Spectrum Activity : The compound has shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways .
- Case Study : In a systematic evaluation, various derivatives of chromenes were tested against Staphylococcus aureus and Escherichia coli, with notable inhibition zones observed for certain compounds .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds:
| Structural Feature | Effect on Activity |
|---|---|
| Presence of acetyl group | Enhances solubility and bioavailability |
| Substitution at the chromene ring | Modulates potency against specific cancer cell lines |
| Benzofuran moiety | Contributes to increased antimicrobial activity |
Recent Publications
Several studies have contributed to the understanding of this compound's biological activities:
- Anticancer Mechanisms : A review article discusses various mechanisms by which chromene derivatives exert anticancer effects, emphasizing their role in modulating apoptosis and cell cycle arrest .
- Antimicrobial Efficacy : Another study highlights the synthesis and evaluation of new chromene derivatives, noting their effectiveness against resistant strains of bacteria .
Future Directions
Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Future studies could focus on:
- In vivo Evaluations : Assessing the therapeutic potential in animal models to evaluate efficacy and safety.
- Combination Therapies : Investigating synergistic effects with existing chemotherapeutic agents.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing the compound?
Methodological Answer: The synthesis typically involves a multi-step approach:
Condensation Reaction: React a substituted benzofuran derivative (e.g., 3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate) with 2-methyl-2H-chromen-3-carbaldehyde under acidic or basic conditions to form the benzylidene intermediate .
Stereochemical Control: Use reflux conditions (70–90°C) in ethanol or dichloromethane to favor the (Z)-configuration. Monitor reaction progress via TLC .
Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the pure product.
Key Parameters:
- Solvents: Ethanol (polar protic) or dichloromethane (non-polar) for solubility and reactivity .
- Catalysts: p-Toluenesulfonic acid (p-TsOH) for acid-catalyzed condensation .
Q. How can the compound’s structure and purity be validated?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR: Confirm the (Z)-stereochemistry via coupling constants (e.g., J = 10–12 Hz for conjugated double bonds) and assign aromatic protons .
- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex aromatic regions .
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- Infrared Spectroscopy (IR): Detect ester (C=O stretch at ~1740 cm⁻¹) and chromene (C-O-C at ~1250 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can crystallography resolve stereochemical ambiguities in the compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD):
- Software Tools: WinGX or Olex2 for data integration and visualization .
Case Study: Similar benzofuran derivatives showed 88–92% refinement convergence using SHELXL, with R-factors < 0.05 .
Q. What strategies optimize reaction yields while minimizing side products?
Methodological Answer:
- DoE (Design of Experiments): Use factorial designs to test variables:
- Temperature: 60–100°C (higher temps favor faster kinetics but risk decomposition).
- Solvent Polarity: Ethanol (polar) vs. toluene (non-polar) to control reaction pathway .
- In Situ Monitoring: ReactIR or HPLC to track intermediate formation and adjust conditions dynamically .
Example: Ethanol at 80°C improved yields by 15% compared to dichloromethane due to better solubility of intermediates .
Q. How to address conflicting spectral data during characterization?
Methodological Answer:
- Multi-Technique Cross-Validation:
- Compare NMR data with computational predictions (DFT calculations for chemical shifts).
- Use LC-MS/MS to differentiate isobaric impurities.
- Dynamic NMR: Resolve rotational barriers or conformational exchange in solution-phase structures .
Case Study: Discrepancies in carbonyl signals were resolved by variable-temperature NMR, confirming rotational restriction in the benzylidene group .
Q. What methodologies elucidate the compound’s bioactivity mechanisms?
Methodological Answer:
- In Vitro Assays:
- Anticancer Activity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 dose-response curves .
- Anti-Inflammatory Targets: ELISA to measure COX-2 or TNF-α inhibition .
- Molecular Docking: Use AutoDock Vina to simulate interactions with proteins (e.g., COX-2 PDB: 5KIR). Validate with SPR (surface plasmon resonance) for binding kinetics .
Data Example: A related benzofuran derivative showed 75% COX-2 inhibition at 10 μM, with a docking score of −9.2 kcal/mol .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
Scaffold Modifications:
- Replace the chromene methyl group with halogens (F, Cl) to alter electronic properties .
- Substitute the acetate group with sulfonates for improved solubility .
Synthetic Routes:
- Microwave-assisted synthesis to reduce reaction time (20 min vs. 6 hours conventional) .
Analytical Workflow:
- Parallel synthesis coupled with HPLC-UV/Vis for rapid purity assessment .
SAR Insight: Fluorine substitution at the chromene 2-position increased metabolic stability by 40% in hepatic microsome assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
